molecular formula C15H25N3O4 B4175993 ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate

ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate

Cat. No. B4175993
M. Wt: 311.38 g/mol
InChI Key: SQEFPRNRXQHVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate, also known as EEDQ, is a chemical compound that is widely used in scientific research. This compound belongs to the class of quinoxaline derivatives and is known for its ability to modify proteins and peptides. EEDQ is a potent cross-linking agent that is used in various biochemical and physiological studies to investigate the structure and function of proteins.

Mechanism of Action

Ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate works by forming covalent bonds between amino groups of proteins and peptides. This covalent bond results in the cross-linking of the proteins and peptides, which changes their structure and function. ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate is a highly reactive compound that can modify proteins and peptides at low concentrations.
Biochemical and Physiological Effects:
ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate has been shown to have a wide range of biochemical and physiological effects. It has been used to modify enzymes and receptors to study their function and activity. ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate has also been used to cross-link proteins and peptides to investigate their structure and function. In addition, ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate has been used in the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

Ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate has several advantages in lab experiments. It is a potent cross-linking agent that can modify proteins and peptides at low concentrations. ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate is also easy to use and can be synthesized in large quantities. However, ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate has some limitations. It is highly reactive and can modify proteins and peptides indiscriminately. This can result in the formation of non-specific cross-links, which can complicate data interpretation.

Future Directions

There are several future directions for the use of ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate in scientific research. One direction is the development of new drugs and therapies based on the modification of enzymes and receptors using ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate. Another direction is the investigation of the structure and function of proteins and peptides using ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate. In addition, ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate can be used in the development of new cross-linking agents that are more selective and specific.

Scientific Research Applications

Ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate is widely used in scientific research as a cross-linking agent. It is used to cross-link proteins and peptides to investigate their structure and function. ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate is also used to modify enzymes and receptors to study their biochemical and physiological effects. In addition, ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate is used in the development of new drugs and therapies.

properties

IUPAC Name

ethyl 2-[1-(ethylcarbamoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-3-16-15(21)18-11-8-6-5-7-10(11)17-14(20)12(18)9-13(19)22-4-2/h10-12H,3-9H2,1-2H3,(H,16,21)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEFPRNRXQHVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C2CCCCC2NC(=O)C1CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Quinoxalineacetic acid, 1-[(ethylamino)carbonyl]decahydro-3-oxo-, ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate
Reactant of Route 3
Reactant of Route 3
ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate
Reactant of Route 4
Reactant of Route 4
ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate
Reactant of Route 5
ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate
Reactant of Route 6
ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.